molecular formula C13H14F2O3S B8077892 Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate

Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate

Cat. No.: B8077892
M. Wt: 288.31 g/mol
InChI Key: DZBKAQIOWREAJL-UHFFFAOYSA-N
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Description

The compound identified as “Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate” is a chemical entity with specific properties and applications. It is used in various scientific research fields due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the reaction of specific precursors under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on biological systems and pathways.

    Industry: this compound is used in industrial processes for the production of specific chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Properties

IUPAC Name

methyl 6-(3,4-difluorophenyl)sulfanyl-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3S/c1-18-13(17)12(16)4-2-3-7-19-9-5-6-10(14)11(15)8-9/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBKAQIOWREAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCSC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)CCCCSC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.